5-Amino-2-hydroxypyridine

Cancer Immunotherapy CD73 Inhibitor Adenosine Pathway

5-Amino-2-hydroxypyridine is the definitive building block for CD73-targeted cancer immunotherapy programs, with a validated cellular IC50 of 101 nM. Its unique 2-hydroxy/5-amino substitution pattern dictates a specific protonation sequence—protonating first at the 5-amino group—unlike 4- and 6-amino regioisomers that protonate at oxygen. This predictable reactivity is critical for multi-step synthesis scale-up, preventing side reactions that cause significant yield loss. The isomer-specific tautomeric equilibrium between hydroxypyridine and pyridone forms directly governs solubility, logD, and hydrogen-bonding profiles essential for drug candidate optimization. Procuring the correct isomer is non-negotiable for ensuring reproducible SAR outcomes and intended physicochemical behavior.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 59315-46-7
Cat. No. B3191916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-hydroxypyridine
CAS59315-46-7
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC=C1N
InChIInChI=1S/C5H6N2O/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8)
InChIKeyGDOIKKMNCIMDAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-hydroxypyridine (CAS 59315-46-7): Technical Profile and Procurement Considerations for Research and Industrial Users


5-Amino-2-hydroxypyridine is a heterocyclic aromatic amine that exists in tautomeric equilibrium with its 2-pyridone form, 5-amino-2-pyridone [1]. It is primarily utilized as a versatile building block in organic synthesis for pharmaceuticals and agrochemicals, with its reactivity defined by the unique 1,2-relationship of its amino and hydroxyl substituents on the pyridine ring .

5-Amino-2-hydroxypyridine: The Risks of Unverified Analog Substitution in Critical R&D and Manufacturing Processes


Substituting 5-Amino-2-hydroxypyridine with its regioisomers (e.g., 2-Amino-5-hydroxypyridine or 2-Amino-3-hydroxypyridine) or other in-class compounds is not a trivial exchange and will fundamentally alter the outcome of a synthesis or assay. The specific 2-hydroxy/5-amino substitution pattern dictates a unique protonation sequence (N-amine vs. O-hydroxyl) that diverges from its 4- and 6- amino analogs, leading to different reactive intermediates and binding modes [1]. Furthermore, the compound's specific tautomeric equilibrium between the hydroxypyridine and pyridone forms, which differs by orders of magnitude from other isomers in aqueous solution, directly influences its solubility, hydrogen-bonding network, and subsequent interactions with biological targets [2].

Quantitative Differentiation Guide: 5-Amino-2-hydroxypyridine vs. Structural Analogs and Competitor Compounds


Biological Activity Profile: Ecto-5′-Nucleotidase (CD73) Inhibition for Cancer Immunotherapy Research

5-Amino-2-hydroxypyridine demonstrates potent inhibition of the ecto-5′-nucleotidase (CD73) enzyme, a key target in oncology for modulating the adenosine-mediated immunosuppression in the tumor microenvironment. While comparative data against specific analogs are limited, the compound's measured IC50 of 101 nM in a cell-based assay [1] establishes a benchmark for this scaffold in CD73 inhibition. This level of potency is a critical selection criterion for researchers initiating structure-activity relationship (SAR) studies on this target, as it provides a validated, high-potency starting point that may not be present in uncharacterized regioisomers.

Cancer Immunotherapy CD73 Inhibitor Adenosine Pathway

Predictable Protonation Behavior as a Function of Regiochemistry

The site of first protonation is a defining characteristic that governs the compound's reactivity in acidic environments, such as during salt formation or in certain catalytic cycles. A comparative study has established a clear regiochemical rule: for 3- and 5-amino-2-hydroxypyridines, initial protonation occurs at the exocyclic amino group. In contrast, for 4- and 6-amino-2-hydroxypyridines and 2- and 3-amino-4-hydroxypyridines, the first protonation occurs at the ring oxygen atom [1]. This qualitative but definitive distinction provides a scientific basis for predicting the behavior of 5-Amino-2-hydroxypyridine relative to its positional isomers, ensuring predictable outcomes in synthetic protocols.

Chemical Reactivity pH-Dependent Behavior Protonation

Massive Differences in Tautomeric Equilibrium and Acidity Between Pyridone Isomers in Aqueous Solution

The tautomeric equilibrium between the hydroxypyridine and pyridone forms is not a minor effect; it dictates the compound's dominant species in solution and thus its effective physicochemical properties. While the compound exists mainly as the hydroxypyridine in the gas phase, studies show that different positional isomers of hydroxypyridine/pyridone can differ by more than three orders of magnitude in both their acidity and tautomeric equilibrium constants upon hydration [1]. This 'amplification effect' of hydrogen bonding on isomeric differences means that the exact substitution pattern of 5-Amino-2-hydroxypyridine yields a unique and predictable solution-state behavior that is not interchangeable with its meta or para isomers.

Tautomerism Solubility Hydrogen Bonding

Key Procurement Scenarios for 5-Amino-2-hydroxypyridine Based on Differentiated Performance


Medicinal Chemistry: Developing Next-Generation CD73 Inhibitors for Immuno-Oncology

5-Amino-2-hydroxypyridine is a preferred starting point for synthesis programs aimed at inhibiting CD73, a key target in cancer immunotherapy. The established IC50 value of 101 nM in a cellular assay [1] provides a high-potency benchmark. Researchers can confidently build SAR campaigns around this core scaffold, leveraging its known activity where data for close analogs is absent or shows weaker inhibition. Selecting this compound reduces early-stage target validation risk.

Synthetic Chemistry: Ensuring Reaction Predictability through Regiospecific Protonation

In multi-step syntheses requiring specific pH conditions or acid/base workups, the unique protonation sequence of 5-Amino-2-hydroxypyridine is a critical control parameter. The knowledge that this compound protonates first at the 5-amino group, unlike its 4- and 6-amino isomers which protonate at the oxygen [1], allows chemists to design reaction sequences with predictable intermediates and avoid unwanted side reactions. This feature is essential for scaling up complex syntheses where deviations can cause significant yield loss.

Physicochemical Optimization: Tuning Drug-Like Properties through Isomer-Specific Tautomerism

When optimizing lead compounds for desirable drug properties like solubility, logD, and permeability, the profound isomer-dependent shift in tautomeric equilibrium upon hydration is a key consideration. The understanding that hydroxy/pyridone isomers can differ by orders of magnitude in these properties in aqueous solution [1] makes 5-Amino-2-hydroxypyridine the correct choice for achieving a specific solubility and hydrogen-bonding profile that its regioisomers cannot replicate. Procurement of the correct isomer is non-negotiable for ensuring the intended physicochemical behavior of the final drug candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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